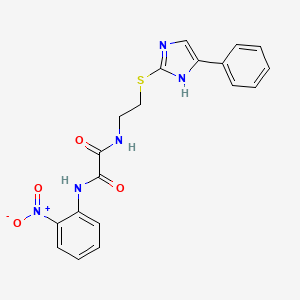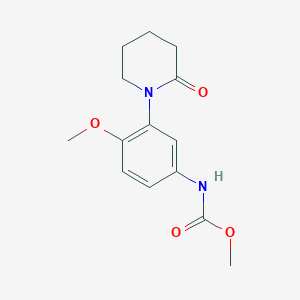
Methyl (4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl (4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)carbamate” is a chemical compound. It has been mentioned in the context of 1,3-Dipolar Cycloaddition of Nitrones to Methyl {4- [ (2E)-3- (4-Methoxyphenyl)prop-2-enoyl]phenyl}carbamate .
Synthesis Analysis
The synthesis of similar compounds has been discussed in several studies. For instance, a study on the 1,3-Dipolar Cycloaddition of Nitrones to Methyl {4- [ (2E)-3- (4-Methoxyphenyl)prop-2-enoyl]phenyl}carbamate has been published . Another study discussed the synthesis of 1-methyl-3-{4-[(4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl)benzyl]}-2-phenylindole .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed in several studies. For instance, a study on the synthesis and structure determination of 1-(4-Methoxyphenyl)-5-methyl- .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been discussed in several studies. For instance, a study on the 1,3-Dipolar Cycloaddition of Nitrones to Methyl {4- [ (2E)-3- (4-Methoxyphenyl)prop-2-enoyl]phenyl}carbamate has been published .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed in several studies. For instance, a study on the synthesis and structure determination of 1-(4-Methoxyphenyl)-5-methyl- .Aplicaciones Científicas De Investigación
Antimitotic Agents and Biological Activities
Antimitotic and Biological Systems
Chiral isomers of certain carbamate derivatives have been synthesized and studied for their activity in biological systems. The synthesis of these derivatives, including methoxy derivatives, has confirmed their active roles. The S- and R-isomers of these compounds display differing levels of potency in biological assays, with S-isomers typically being more potent. This difference in activity highlights the importance of stereochemistry in the biological effects of these compounds (C. Temple & G. Rener, 1992).
Topoisomerase II Inhibition
Carbamate analogues of amsacrine, including AMCA and mAMCA, have been identified as potent topoisomerase II poisons. These compounds exhibit high cytotoxicity towards non-cycling cells, a property distinct from amsacrine itself. Studies suggest these analogues do not selectively target the β isoform of topoisomerase II in non-cycling cells, indicating a broad mechanism of action against both α and β isoforms. Such findings are crucial for developing chemotherapeutic agents with enhanced efficacy and reduced side effects (R. M. Turnbull et al., 1999).
Synthetic Applications and Methodologies
Synthesis of Piperidone Derivatives
Research into the synthesis of 4β-methoxy-4α-phenyl-3α, 5α-propanopiperidine derivatives has demonstrated their potential as analgesics and antitussives. The introduction of a m-hydroxy substituent into the phenyl group of these derivatives significantly potentiates their biological activities. Some N-carbamates of these derivatives also exhibit anti-inflammatory effects, showcasing the versatility of carbamate modifications in enhancing drug efficacy (E. Oki et al., 1974).
Non-Phosgene Synthesis of Carbamates
The development of a non-phosgene route for synthesizing methyl N-phenyl carbamate from dimethyl carbonate and N,N′-diphenyl urea under mild conditions highlights the advancements in eco-friendly synthetic methodologies. Such processes are crucial for reducing the environmental and health hazards associated with traditional phosgene-based carbamate synthesis, offering a safer and more sustainable alternative for producing these valuable compounds (Junjie Gao et al., 2007).
Mecanismo De Acción
Target of Action
Similar compounds have been found to inhibit blood coagulation factor xa . This protein plays a crucial role in the coagulation cascade, which is responsible for blood clotting.
Mode of Action
It’s known that inhibitors of factor xa prevent the conversion of prothrombin to thrombin, thereby inhibiting blood clotting .
Biochemical Pathways
The compound likely affects the coagulation cascade, given its potential inhibition of factor Xa . The coagulation cascade is a series of reactions that ultimately leads to the formation of a clot. By inhibiting factor Xa, the compound would prevent the formation of thrombin, a key enzyme in the coagulation cascade, thereby preventing clot formation.
Pharmacokinetics
Similar compounds have been described as orally bioavailable , suggesting that this compound may also be well-absorbed in the gastrointestinal tract, widely distributed in the body, metabolized, and then excreted.
Safety and Hazards
The safety and hazards of similar compounds have been discussed in several studies. For instance, a study on the therapeutic potential of 4-Methoxy-1-methyl-2-oxopyridine-3-carbamide (MMOXC) derived from Ricinine on macrophage cell lines infected with Methicillin-Resistant Strains of Staphylococcus aureus has been published .
Propiedades
IUPAC Name |
methyl N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c1-19-12-7-6-10(15-14(18)20-2)9-11(12)16-8-4-3-5-13(16)17/h6-7,9H,3-5,8H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFPDJPSNXXLQOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)OC)N2CCCCC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]carbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

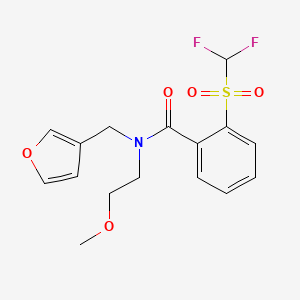

![(2E)-2-cyano-3-[5-(2,4,6-trichlorophenyl)furan-2-yl]prop-2-enamide](/img/structure/B2835938.png)

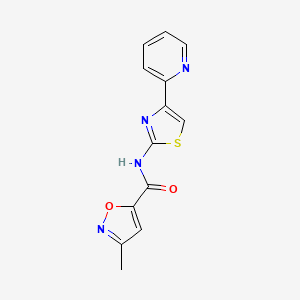
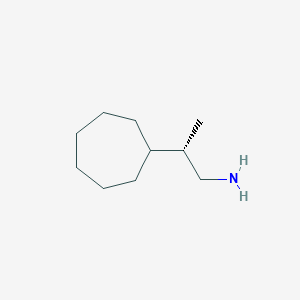
![Ethyl 6-amino-4-(4-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carboxylate](/img/structure/B2835946.png)
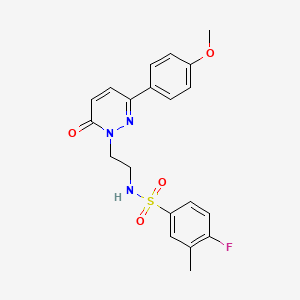
![Rel-(3aR,3bS,5s,6aR,6bS)-2-(tert-butoxycarbonyl)decahydrocyclopenta[3,4]cyclobuta[1,2-c]pyrrole-5-carboxylic acid](/img/structure/B2835949.png)
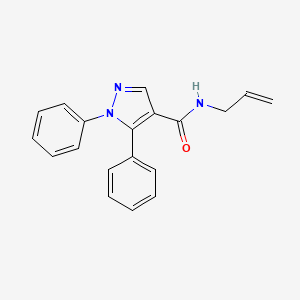
![4-Phenyl-1-[4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-3,6-dihydro-2H-pyridin-1-yl]butan-2-ol;dihydrochloride](/img/structure/B2835953.png)
![2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-mesitylacetamide](/img/structure/B2835954.png)
